methyl 2-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]acetate
Description
Methyl 2-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]acetate (CAS: 1094364-33-6, Ref: EN300-1655721) is a pyrrole-based ester with the molecular formula C₁₁H₁₄ClNO₃ and a molecular weight of 243.69 g/mol . Its structure features a 2,5-dimethylpyrrole ring substituted at the 3-position with a 2-chloroacetyl group, linked via an acetoxy methyl ester.
Properties
IUPAC Name |
methyl 2-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-7-4-9(10(14)5-12)8(2)13(7)6-11(15)16-3/h4H,5-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GREGJLWAOFZOPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC(=O)OC)C)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094364-33-6 | |
| Record name | methyl 2-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]acetate typically involves the reaction of 2,5-dimethylpyrrole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting intermediate is then esterified with methanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloroacetyl Group
The chloroacetyl group (-CO-CH₂-Cl) is highly electrophilic, making it susceptible to nucleophilic substitution reactions.
Key Reactions:
-
Replacement with Amines :
In analogous systems, chloroacetyl derivatives react with amines to form substituted acetamides. For example, ethyl 3-aminocrotonate reacts with chloroacetyl chloride to yield intermediates that undergo cyclization .Example Reaction :
Conditions: Room temperature or reflux in polar aprotic solvents (e.g., DMF, THF).
-
Alkoxy Substitution :
Chloroacetyl groups can react with alcohols under basic conditions to form ethers or esters .Example :
Supporting Data:
| Reaction Type | Nucleophile | Product | Conditions | Reference |
|---|---|---|---|---|
| Amine Substitution | Primary Amine | Acetamide Derivative | DMF, 60°C | |
| Alkoxy Substitution | Methanol | Methoxy Acetate | K₂CO₃, THF |
Hydrolysis of the Ester Moiety
The methyl ester (-COOCH₃) can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Reaction Pathway:
-
Basic Hydrolysis :
Saponification with NaOH or KOH yields the carboxylate salt, which can be acidified to the free acid. -
Acidic Hydrolysis :
Heating with HCl or H₂SO₄ directly produces the carboxylic acid .
Supporting Data:
| Condition | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Basic | 1M NaOH | Carboxylate Salt | >90% | |
| Acidic | 6M HCl | Free Acid | ~85% |
Cyclization Reactions
The presence of both chloroacetyl and pyrrole groups enables intramolecular cyclization.
Example Pathway:
Under alkaline conditions, the chloroacetyl group may react with the pyrrole nitrogen to form fused heterocycles.
This is analogous to the synthesis of thiazolo[3,2-a]pyrimidines via S-alkylation and cyclization .
Key Observations:
-
Cyclization typically requires heating (70–100°C) in basic media (e.g., ammonia or KOH) .
-
Products include 5- or 6-membered fused rings depending on reaction design .
Condensation Reactions
The carbonyl groups (ester and ketone) can participate in condensation reactions with aldehydes or amines.
Knoevenagel Condensation:
The active methylene group adjacent to the carbonyl can condense with aldehydes to form α,β-unsaturated derivatives.
Example :
This reactivity is seen in pyrrole derivatives condensed with benzaldehyde to form benzylidene adducts .
Biological Activity and Modifications
Derivatives of 2,5-dimethylpyrrole have shown enhanced bioactivity in monoclonal antibody production . Modifications at the chloroacetyl or ester groups could tune pharmacokinetic properties.
Scientific Research Applications
Methyl 2-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]acetate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The pyrrole ring can also interact with biological receptors, modulating their activity and leading to various pharmacological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrole Moieties
Compound 19: 4-({2-[N-(2,5-Dimethyl-1H-pyrrol-1-yl)]-3-[(sulfamoylphenyl)amino]}propanamide)
- Structure : Contains a 2,5-dimethylpyrrole ring but differs in substituents, featuring a sulfamoylphenyl group and a propanamide chain instead of the chloroacetyl-ester moiety .
- Synthesis : Prepared by refluxing hydrazide precursors with 2,5-hexanedione in acetic acid, yielding the pyrrole ring in 10 minutes .
- Spectroscopic Data :
Triphenylplumbyl 2-[(2-Chloroacetyl)amino]acetate (CAS: 141361-78-6)
- Structure : Shares the 2-chloroacetyl group but incorporates a triphenylplumbyl (lead-containing) moiety instead of the pyrrole ring .
- Relevance: Highlights the versatility of chloroacetyl groups in organometallic chemistry, though the lead component raises toxicity concerns compared to the purely organic target compound .
Functional Group Analogues
4-{[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide (Compound 18)
- Structure : Replaces the pyrrole ring with a 3,5-dimethylpyrazole core and includes a sulfonamide group .
- Synthesis : Derived from hydrazide precursors and 2,4-pentanedione under acidic conditions .
- Comparison : Demonstrates the synthetic flexibility of heterocyclic systems but lacks the chloroacetyl functionality critical for electrophilic reactivity.
Data Table: Comparative Overview
Key Research Findings
Synthetic Routes :
- The target compound’s pyrrole ring formation parallels methods used for Compound 19, where diketones react with hydrazides under acidic conditions . However, the chloroacetyl group introduces additional reactivity for further derivatization.
- Triphenylplumbyl analogues highlight the use of chloroacetyl groups in heavy-metal coordination chemistry, though their applications are niche due to toxicity .
Spectroscopic Signatures :
- The ¹³C-NMR chemical shifts for pyrrole carbons (~100–130 ppm) are consistent across pyrrole-containing compounds, but substituents like sulfonamide or chloroacetyl alter specific resonances .
Commercial Availability :
- The discontinuation of the target compound contrasts with the ongoing use of pyrazole and sulfonamide derivatives (e.g., Compound 18) in medicinal chemistry .
Biological Activity
Methyl 2-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]acetate is a compound with a unique molecular structure that has garnered interest in the field of medicinal chemistry. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₄ClNO₃
- CAS Number : 1094364-33-6
- SMILES Notation : CC1=CC(=C(N1CC(=O)OC)C)C(=O)CCl
- Molecular Weight : 243.69 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as an anticancer agent. The compound's structure suggests it may interact with various biological targets, leading to significant pharmacological effects.
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit notable cytotoxic properties against various cancer cell lines. For instance:
- In Vitro Studies : Compounds with pyrrole rings have shown cytotoxicity against human cancer cell lines such as A431 (epidermoid carcinoma) and HT29 (colorectal carcinoma). The presence of halogen substituents like chlorine is often correlated with enhanced activity due to increased lipophilicity and potential for better membrane permeability .
The proposed mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction and caspase activation.
- Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest at the G2/M phase, leading to inhibited proliferation of cancer cells .
Study on Cytotoxicity
A study published in MDPI evaluated various pyrrole derivatives for their cytotoxic effects. This compound was included in a series of tests where it demonstrated significant antiproliferative activity against several cancer cell lines. The study reported an IC50 value indicating effective concentration levels required for half-maximal inhibition of cell growth .
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A431 | 15.6 |
| Similar Pyrrole Derivative | HT29 | 12.4 |
Structure–Activity Relationship (SAR)
The structure–activity relationship studies reveal that modifications on the pyrrole ring significantly impact the biological activity of these compounds. For instance, the introduction of electron-withdrawing groups such as chlorine enhances the anticancer properties by stabilizing reactive intermediates formed during metabolism .
Q & A
Q. What are the established synthetic routes for methyl 2-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]acetate, and what experimental conditions are critical for high yield?
Methodological Answer: The compound can be synthesized via chloroacetylation of a pyrrole precursor. A typical procedure involves reacting 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid with oxalyl chloride in dry dichloromethane (DCM) under inert conditions . Key parameters include:
- Stoichiometry : 5.0 equivalents of oxalyl chloride to ensure complete activation of the carboxylic acid.
- Solvent : Anhydrous DCM to avoid hydrolysis of reactive intermediates.
- Temperature : Room temperature (20–25°C) to balance reaction rate and side-product formation.
Q. Table 1: Example Synthesis Parameters
| Reagent | Quantity (mmol) | Equivalents | Solvent | Temperature |
|---|---|---|---|---|
| Oxalyl chloride | 0.64 | 5.0 | DCM | 25°C |
| Pyrrole precursor | 0.13 | 1.0 | DCM | 25°C |
Critical Note : Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product from unreacted starting materials .
Q. How is this compound characterized spectroscopically?
Methodological Answer: Key characterization methods include:
- H NMR : Peaks for pyrrole protons (δ 5.71 ppm, singlet), methyl esters (δ 3.72 ppm), and chloroacetyl groups (δ 4.1–4.3 ppm) .
- IR Spectroscopy : Stretching vibrations for carbonyl groups (1750–1700 cm) and C-Cl bonds (750–550 cm) .
- Elemental Analysis : Confirmation of C, H, N, and Cl content (e.g., calculated vs. experimental values for CHClNO) .
Q. Table 2: Representative H NMR Data
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyrrole protons | 5.71 | Singlet |
| Methyl ester (OCH) | 3.72 | Singlet |
| Chloroacetyl CH | 4.1–4.3 | Quartet |
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation .
- Storage : Store in airtight containers at 2–8°C, away from ignition sources (P210) .
- Waste Disposal : Segregate halogenated waste for incineration .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?
Methodological Answer: DoE minimizes experimental trials while maximizing data quality. For synthesis optimization:
- Factors : Temperature, reagent stoichiometry, solvent polarity.
- Response Variables : Yield, purity (HPLC), reaction time.
- Statistical Analysis : Use fractional factorial designs to identify significant interactions (e.g., temperature × solvent effects) .
Q. Table 3: DoE Framework for Reaction Optimization
| Factor | Levels (-1, 0, +1) | Response Variable |
|---|---|---|
| Temperature (°C) | 15, 25, 35 | Yield (%) |
| Oxalyl chloride (equiv) | 3.0, 5.0, 7.0 | Purity (HPLC) |
| Solvent polarity | DCM, THF, Toluene | Reaction time (h) |
Q. How can computational methods resolve contradictions in reaction yield data?
Methodological Answer: Conflicting yield data may arise from unaccounted side reactions. Use:
- Quantum Chemical Calculations : Identify transition states and activation energies (e.g., Gaussian software) to map competing pathways .
- Reaction Path Analysis : Compare computed energy barriers with experimental kinetics to pinpoint rate-limiting steps .
- Machine Learning : Train models on existing data to predict optimal conditions (ICReDD’s feedback loop methodology) .
Q. What strategies ensure compound stability during long-term storage?
Methodological Answer: Design accelerated stability studies under varied conditions:
- Variables : Temperature (4°C, 25°C, 40°C), humidity (60%, 75%), light exposure.
- Analytical Tools : Monitor degradation via HPLC (retention time shifts) or FTIR (loss of carbonyl peaks) .
- DoE Application : Use a 2 factorial design to assess interactions between variables .
Q. How can reaction mechanisms involving this compound be validated computationally?
Methodological Answer:
- Density Functional Theory (DFT) : Simulate intermediates (e.g., chloroacetyl-pyrrole adducts) and compare with experimental C NMR shifts .
- Electron Density Maps : Visualize charge distribution to predict regioselectivity in further reactions (e.g., nucleophilic attack sites) .
Q. What advanced purification techniques address challenges in isolating this compound?
Methodological Answer:
- Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water mobile phase) for high-purity isolation .
- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) based on solubility data from analogues .
- Membrane Separation : Explore nanofiltration for scalable purification (CRDC subclass RDF2050104) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
